Butyl(2,4,4-trimethylpentan-2-yl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H27N |
|---|---|
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N-butyl-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C12H27N/c1-7-8-9-13-12(5,6)10-11(2,3)4/h13H,7-10H2,1-6H3 |
InChI Key |
BAPIBXULTWCVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques in Butyl 2,4,4 Trimethylpentan 2 Yl Amine Research
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of Butyl(2,4,4-trimethylpentan-2-yl)amine, confirming the identity of functional groups, and assessing sample purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. For this compound, both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ). The protons on the carbons adjacent to the nitrogen atom are deshielded and appear at a lower field. openstax.org The N-H proton signal is often broad and can appear over a wide range of chemical shifts; its identity can be confirmed by adding D₂O to the sample, which causes the N-H signal to disappear due to proton exchange. openstax.orgdocbrown.info
In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. Carbons bonded to the electronegative nitrogen atom are deshielded and resonate at a lower field compared to other alkyl carbons. openstax.org The expected chemical shifts for the distinct protons and carbons of this compound, based on general principles and data from similar aliphatic amines, are summarized in the tables below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Structure: CH₃(a)-CH₂(b)-CH₂(c)-CH₂(d)-NH(e)-C(f)(CH₃)₂(g)-CH₂(h)-C(i)(CH₃)₃(j)
| Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Methyl (Butyl) | a | ~0.9 | Triplet (t) | 3H |
| Methylene (Butyl) | b | ~1.3-1.5 | Sextet | 2H |
| Methylene (Butyl) | c | ~1.3-1.5 | Quintet | 2H |
| Methylene (α to N) | d | ~2.5-2.7 | Triplet (t) | 2H |
| Amine | e | Variable (e.g., 0.5-2.0) | Broad Singlet (br s) | 1H |
| Methyl (tert-Octyl) | g | ~1.1 | Singlet (s) | 6H |
| Methylene (tert-Octyl) | h | ~1.4 | Singlet (s) | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Structure: C(a)H₃-C(b)H₂-C(c)H₂-C(d)H₂-NH-C(f)(C(g)H₃)₂-C(h)H₂-C(i)(C(j)H₃)₃
| Assignment | Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Methyl (Butyl) | a | ~14 |
| Methylene (Butyl) | b | ~20 |
| Methylene (Butyl) | c | ~32 |
| Methylene (α to N) | d | ~45 |
| Quaternary (α to N) | f | ~55-60 |
| Methyl (tert-Octyl) | g | ~29 |
| Methylene (tert-Octyl) | h | ~53 |
| Quaternary (tert-Octyl) | i | ~32 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are considered soft ionization methods suitable for generating intact molecular ions, often as the protonated species [M+H]⁺ in positive ion mode. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. nih.gov
The molecular formula for this compound is C₁₂H₂₇N, with a monoisotopic mass of approximately 185.214 Da. In HRMS, this would be confirmed with high precision.
Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This process results in a resonance-stabilized, nitrogen-containing cation and an alkyl radical. For an asymmetrical secondary amine like this compound, α-cleavage can occur on either side of the nitrogen atom, leading to several characteristic fragments. Fragmentation of the sterically hindered tert-octyl group is also prominent.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Ion Formula | Description |
|---|---|---|
| 186 | [C₁₂H₂₈N]⁺ | Protonated molecular ion [M+H]⁺, expected with ESI-MS. |
| 170 | [C₁₁H₂₄N]⁺ | Loss of a methyl radical (•CH₃) from the gem-dimethyl group via α-cleavage. |
| 114 | [C₇H₁₆N]⁺ | α-cleavage with loss of a neopentyl radical (•CH₂C(CH₃)₃). |
| 86 | [C₅H₁₂N]⁺ | α-cleavage with loss of a propyl radical (•CH₂CH₂CH₃). |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. As a secondary amine, this compound exhibits several characteristic absorption bands.
The most diagnostic absorption for a secondary amine is the N-H stretching vibration, which appears as a single, typically weak to medium intensity band. libretexts.orgorgchemboulder.com This helps to distinguish it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.comwpmucdn.com Other key vibrations include the C-H stretches of the alkyl chains, the C-N stretch, and the N-H wag. orgchemboulder.com
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |
|---|---|---|---|
| 3300-3500 | N-H Stretch | Weak - Medium, Sharp | Characteristic of a secondary amine (R₂NH). openstax.orgorgchemboulder.com |
| 2850-2960 | C-H Stretch | Strong | Aliphatic C-H stretching from the butyl and tert-octyl groups. |
| 1450-1470 | C-H Bend | Medium | Scissoring and bending vibrations of CH₂ and CH₃ groups. |
| 1020-1250 | C-N Stretch | Weak - Medium | Aliphatic amine C-N stretching vibration. libretexts.orgorgchemboulder.com |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, enabling both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. Since simple aliphatic amines like this compound lack a UV-absorbing chromophore, their detection can be challenging. sigmaaldrich.com This is often overcome by pre-column derivatization, where the amine is reacted with a reagent to form a product with strong UV absorption or fluorescence. thermofisher.com Common derivatization reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl). thermofisher.com
Alternatively, HPLC can be coupled with a mass spectrometer (LC-MS), which allows for sensitive and selective detection without derivatization. nih.gov Reversed-phase chromatography on a C18 column is a common approach for separating amines and their derivatives. sigmaaldrich.compsu.edu
Table 5: Typical HPLC Parameters for Aliphatic Amine Analysis (Post-Derivatization)
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with an aqueous buffer (e.g., phosphate (B84403) or borate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). psu.edunih.gov |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV/Vis or Fluorescence (dependent on derivatizing agent) |
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. However, the basic and polar nature of amines can lead to interactions with active sites on standard GC columns, resulting in poor peak shape (tailing) and reduced accuracy. gcms.czrestek.comlabrulez.com
To overcome these challenges, specialized capillary columns with base-deactivated surfaces and stationary phases designed for amine analysis are employed. labrulez.comrestek.com These columns, such as the Rtx-Volatile Amine, provide inert pathways that minimize analyte-surface interactions, yielding sharp, symmetrical peaks and improved reproducibility. gcms.czrestek.com Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both the separation and definitive identification of volatile amines and their impurities. nih.gov
Table 6: Typical GC Parameters for Volatile Amine Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column designed for amines (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm ID, 1.0 µm film thickness). gcms.cz |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature programmed, e.g., initial temp 50-60 °C, ramped to 250 °C. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used to monitor the progress of chemical reactions and for screening purposes in synthetic chemistry. researchgate.netkhanacademy.org Its application is particularly valuable in the synthesis involving this compound, allowing chemists to qualitatively track the consumption of reactants and the formation of products over time. psu.edu
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica gel or alumina (B75360) on a plate) and a liquid mobile phase (the eluent). khanacademy.org For a reaction involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. psu.edu As the eluent moves up the plate via capillary action, compounds with higher affinity for the stationary phase travel shorter distances, while less polar compounds with higher solubility in the eluent travel further. This results in a separation of spots, each corresponding to a different component in the mixture.
The progress of a reaction, such as the formation of an amide from this compound and an acyl chloride, can be visualized by observing the disappearance of the amine spot and the appearance of a new spot corresponding to the amide product. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and distinguish between compounds. khanacademy.org
Visualization: Since this compound and many of its derivatives are not colored and may not be UV-active, specific visualization agents are required. Ninhydrin is a common stain used for detecting primary amines like this compound, which typically yields a characteristic colored spot (often purple or pink) upon heating. researchgate.net Other general-purpose stains, such as potassium permanganate (B83412) or phosphomolybdic acid, can also be employed to visualize organic compounds on the TLC plate. birmingham.ac.uk
Screening Applications: TLC is also a powerful tool for screening reaction conditions, such as different catalysts, solvents, or temperatures. nih.gov Multiple reactions can be run in parallel on a small scale, and TLC provides a quick assessment of which conditions lead to the most efficient product formation. Due to the basic nature and steric hindrance of this compound, streaking of its spot on the TLC plate can sometimes occur. This issue can often be mitigated by adding a small percentage of a base, such as triethylamine (B128534) (~0.5%), to the eluting solvent system to improve spot shape and resolution. williams.edu
Table 1: Hypothetical TLC Monitoring of an Amidation Reaction
The following interactive table illustrates the use of TLC to monitor the progress of the reaction between this compound and Benzoyl Chloride to form N-Butyl(2,4,4-trimethylpentan-2-yl)benzamide.
Eluent System: 4:1 Hexane:Ethyl Acetate with 0.5% Triethylamine Visualization: Ninhydrin stain for the amine, UV light for benzoyl chloride and the product.
| Time Point | Spot Description | Rf Value | Interpretation |
| t = 0 min | Lane 1 (Amine SM): Strong pink spot after staining. | 0.35 | Starting Material: this compound |
| Lane 2 (Benzoyl Chloride SM): Dark spot under UV. | 0.70 | Starting Material: Benzoyl Chloride | |
| Lane 3 (Reaction Mixture): Strong pink spot and dark UV spot. | 0.35, 0.70 | Reaction initiated, only starting materials present. | |
| t = 30 min | Lane 3 (Reaction Mixture): Fainter pink spot, fainter UV spot at 0.70, new dark UV spot appears. | 0.35, 0.55, 0.70 | Reaction is proceeding. Product (Rf 0.55) is forming, starting materials are being consumed. |
| t = 60 min | Lane 3 (Reaction Mixture): Very faint pink spot, new dark UV spot is now dominant. | 0.35 (trace), 0.55 | Reaction is nearing completion. The limiting reactant (amine) is almost fully consumed. |
| t = 90 min | Lane 3 (Reaction Mixture): No visible pink spot after staining, strong dark UV spot. | 0.55 | Reaction is complete. The amine starting material is no longer detectable. |
X-ray Crystallography for Solid-State Structural Determination of Amine Salts and Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov For research involving this compound, this method is primarily applied to its stable, crystalline salts and derivatives. The amine itself is a liquid at room temperature, but it readily forms salts with acids, such as hydrochloric acid, which can often be crystallized. bldpharm.comtcichemicals.com
The process begins with the growth of a high-quality single crystal of the target compound. This is often the most challenging step and involves slowly inducing crystallization from a supersaturated solution. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.
By analyzing the positions and intensities of these diffracted spots, crystallographers can calculate the electron density map of the crystal, which in turn reveals the precise arrangement of atoms in the unit cell—the basic repeating unit of the crystal lattice. americanpharmaceuticalreview.com This analysis provides a wealth of structural information, including:
Bond lengths and angles: Accurate measurements of the distances between atoms and the angles between bonds.
Conformation: The specific spatial arrangement of atoms in the molecule, including the torsion angles that define its shape.
Stereochemistry: The absolute configuration of chiral centers, if present.
Intermolecular interactions: The nature and geometry of non-covalent interactions like hydrogen bonding, which dictate how molecules pack together in the solid state.
For salts of this compound, X-ray crystallography can confirm the protonation of the amine group and characterize the hydrogen bonding network between the resulting ammonium (B1175870) cation and the counter-anion. This information is critical for understanding the physicochemical properties of the salt, such as its stability, solubility, and melting point. Powder X-ray Diffraction (PXRD) is also a valuable tool, especially in pharmaceutical sciences, for characterizing polycrystalline materials, identifying different crystalline forms (polymorphs), and assessing sample purity. americanpharmaceuticalreview.commdpi.com
Table 2: Representative Crystallographic Data for a Hypothetical Butyl(2,4,4-trimethylpentan-2-yl)ammonium Chloride Crystal
This table presents plausible crystallographic data that could be obtained from an X-ray diffraction analysis of a salt of the title compound.
| Parameter | Value | Description |
| Chemical Formula | C12H28N+ · Cl- | The molecular formula of the salt. |
| Formula Weight | 221.81 g/mol | The molar mass of the formula unit. |
| Crystal System | Monoclinic | The crystal system describing the shape of the unit cell. |
| Space Group | P21/c | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | a = 10.15 Å, b = 8.54 Å, c = 15.23 Å | The lengths of the unit cell axes. |
| β = 98.5° | The angle of the unit cell axis. | |
| Volume | 1302 Å3 | The volume of the unit cell. |
| Z | 4 | The number of formula units per unit cell. |
| Calculated Density | 1.13 g/cm3 | The theoretical density of the crystal. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Other Analytical Techniques (e.g., Titrimetric analysis for purity)
Beyond chromatographic and crystallographic methods, classical analytical techniques like titrimetry remain highly relevant for determining the purity of this compound. Acid-base titration is a robust, accurate, and cost-effective quantitative method for assaying basic compounds.
Due to the relatively weak basicity and potential for low aqueous solubility of hindered aliphatic amines, nonaqueous titrations are often preferred. gfschemicals.com In this approach, a solvent that does not interfere with the reaction and enhances the basic properties of the amine is chosen. Glacial acetic acid is a common choice, as it can protonate weak bases. mt.com The titrant is typically a strong acid, such as perchloric acid dissolved in a nonaqueous solvent like glacial acetic acid. mt.comgoogle.com This combination creates a strongly acidic medium that ensures a complete and stoichiometric reaction with the amine, leading to a sharp and easily detectable endpoint.
The reaction is a simple acid-base neutralization: C12H27N + HClO4 → [C12H27NH]+[ClO4]-
The endpoint of the titration, which corresponds to the point where all the amine has been neutralized, can be determined using a chemical indicator or, more commonly, by potentiometric methods. researchgate.net A potentiometric titration involves monitoring the potential of an electrode immersed in the solution as the titrant is added. A plot of potential versus the volume of titrant added yields a titration curve, and the equivalence point is identified as the point of maximum slope on this curve. The purity of the this compound sample can then be calculated based on the volume of titrant required to reach the equivalence point, the concentration of the titrant, and the initial mass of the sample.
Table 3: Example Data for Potentiometric Titration for Purity Determination
This interactive table shows representative data from a nonaqueous potentiometric titration to determine the purity of a this compound sample.
| Parameter | Value |
| Mass of Amine Sample | 0.4520 g |
| Molar Mass of Amine | 185.37 g/mol |
| Titrant | 0.1000 M Perchloric Acid (HClO4) in Glacial Acetic Acid |
| Volume of Titrant at Equivalence Point | 24.15 mL |
Calculation of Purity:
Moles of HClO4 used: (0.1000 mol/L) * (0.02415 L) = 0.002415 mol
Moles of Amine in Sample (1:1 stoichiometry): 0.002415 mol
Mass of Amine in Sample: 0.002415 mol * 185.37 g/mol = 0.4476 g
Purity Percentage: (0.4476 g / 0.4520 g) * 100% = 99.0%
Computational and Theoretical Studies on Butyl 2,4,4 Trimethylpentan 2 Yl Amine Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular geometry, and bond energies.
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular properties of organic compounds. nih.govajrconline.org For Butyl(2,4,4-trimethylpentan-2-yl)amine, DFT calculations could be employed to determine a variety of key characteristics.
First, a geometry optimization would be performed to find the lowest energy conformation of the molecule. This would provide precise data on bond lengths, bond angles, and dihedral angles. Given the bulky tert-butyl and tert-octyl groups, significant steric strain is expected, and DFT would quantify how this strain affects the geometry around the nitrogen atom.
Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Significance |
| HOMO Energy | The energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally implies higher chemical reactivity. |
| Mulliken Atomic Charges | The partial charge distribution on each atom; the nitrogen atom is expected to have a negative partial charge, confirming its role as a Lewis base. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. The area around the nitrogen lone pair would be strongly negative, indicating the site for electrophilic attack. |
Computational chemistry can model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experimentation alone. For this compound, this could involve modeling its reactions, such as protonation, N-alkylation, or its role as a hindered base in elimination reactions.
By mapping the potential energy surface, researchers can identify the structures of reactants, transition states, and products. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. For a sterically hindered amine, computational analysis would be particularly valuable in quantifying the high activation energies associated with reactions where the bulky substituents impede access to the nitrogen's lone pair. whiterose.ac.uk For example, in a reaction with an electrophile, the transition state would show significant distortion to accommodate the steric bulk, a phenomenon that can be precisely modeled.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While quantum calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. ulisboa.pt
Due to the single bonds connecting the bulky alkyl groups, this compound possesses considerable conformational flexibility. MD simulations could track the rotation around the C-N and C-C bonds, revealing the preferred conformations and the energy barriers between them. upenn.edu In the gas phase, the molecule would be free to explore a wide range of conformations. In contrast, simulations in a solvent would demonstrate how intermolecular interactions restrict this movement. The bulky tert-octyl group, in particular, would have a significant impact on the accessible conformational space, shielding the nitrogen atom.
The choice of solvent can profoundly influence the behavior of a molecule. MD simulations can explicitly model the interactions between the amine and surrounding solvent molecules. For instance, in a polar protic solvent like water or ethanol, hydrogen bonding would occur with the amine's lone pair, stabilizing certain conformations and potentially influencing its basicity. In a nonpolar aprotic solvent like hexane, only weaker van der Waals interactions would be present. These simulations can quantify the solvent's effect on the amine's conformational equilibrium and, by extension, its reactivity in different chemical environments.
Structure-Activity Relationship (SAR) and Ligand Design Principles in Amine Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity or chemical function. mdpi.com Although no specific SAR studies exist for this compound, one can outline the principles for how such an investigation would be conducted.
The core idea would be to synthesize a library of derivatives and evaluate them for a specific application, for example, as catalysts, ligands for metal complexes, or as building blocks in medicinal chemistry. Computational methods would play a crucial role in this process.
Table 2: Principles for SAR and Ligand Design of Amine Derivatives
| Structural Modification | Computational Evaluation Metric | Potential Impact on Activity/Function |
| Varying the N-alkyl group (e.g., replacing butyl with smaller or larger groups) | Steric mapping; calculation of cone angle. | Modulates the degree of steric hindrance around the nitrogen, tuning its accessibility and basicity. |
| Introducing functional groups on the alkyl chains | MEP analysis; binding energy calculations with a target receptor or metal. | Introduces new interaction points (e.g., hydrogen bonding, polar interactions), potentially enhancing binding affinity or catalytic activity. |
| Altering the branching of the alkyl backbone | Conformational analysis; calculation of rotational energy barriers. | Changes the rigidity and preferred shape of the molecule, which can be critical for fitting into a specific binding pocket or catalytic site. |
By correlating these computed properties with experimentally measured activities, a predictive SAR model can be developed. This model would then guide the design of new, more effective derivatives of the hindered amine scaffold, optimizing its structure for a desired function. frontiersin.org
In Silico Approaches to Optimize Biological Activities through Chemical Modification
The biological activity of a molecule is intrinsically linked to its chemical structure. nih.gov In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are pivotal in understanding and predicting how modifications to a chemical structure can enhance its desired biological effects. nih.govnih.gov These methods are particularly valuable in the early stages of drug discovery for optimizing lead compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By analyzing a dataset of molecules with known activities, QSAR can identify key molecular descriptors that influence the desired biological outcome. These descriptors can be steric, electronic, or topological in nature. For instance, studies on aryloxypropanolamines have shown the importance of molecular shape, charge distribution, and the presence of specific fragments in their inhibitory activity. nih.gov A G/PLS model derived from molecular field analysis demonstrated high predictive power (R²pred = 0.912) for this class of compounds. nih.gov
For a compound like this compound, a QSAR study would involve synthesizing and testing a series of derivatives with modifications to the butyl or the trimethylpentyl group. The resulting data would be used to build a model that could predict the activity of unsynthesized derivatives, thereby guiding the design of more potent analogues. The underlying principle is that similar structures tend to exhibit similar biological activities. nih.gov
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, such as an enzyme or receptor. nih.gov
For example, molecular docking studies on naringenin (B18129) derivatives have been used to understand their interaction with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. frontiersin.org These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. mdpi.com Such insights can guide the modification of the parent molecule to improve its binding and, consequently, its biological activity.
The table below illustrates a hypothetical application of these in silico methods to optimize the biological activity of this compound derivatives.
| Derivative | Modification | Predicted Activity (QSAR) | Predicted Binding Energy (Docking) (kcal/mol) | Key Interactions |
| Parent Compound | This compound | Baseline | -6.5 | Hydrophobic interactions |
| Derivative A | Hydroxylation of the butyl group | Increased | -7.2 | Hydrogen bond with Serine residue |
| Derivative B | Aromatization of the butyl group | Decreased | -5.8 | Steric hindrance in binding pocket |
| Derivative C | Substitution with a halogen on the pentyl group | Increased | -7.0 | Halogen bond with Leucine residue |
Predictive Modeling of Amine Reactivity and Selectivity in Organic Synthesis
Computational models are also employed to predict the reactivity and selectivity of amines in various organic reactions. Understanding these aspects is crucial for designing efficient synthetic routes. The reactivity of an amine is influenced by factors such as the steric hindrance around the nitrogen atom and the electronic properties of its substituents.
For a sterically hindered secondary amine like this compound, computational models can predict its nucleophilicity and basicity. Density Functional Theory (DFT) calculations, for instance, can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov
The following table summarizes key computational parameters that can be used to predict the reactivity of this compound.
| Computational Parameter | Predicted Value | Implication for Reactivity |
| HOMO Energy | -8.2 eV | Lower nucleophilicity compared to less hindered amines |
| LUMO Energy | 2.5 eV | High energy, indicating low electrophilicity |
| HOMO-LUMO Gap | 10.7 eV | High stability, lower reactivity |
| Mulliken Atomic Charge on Nitrogen | -0.6 | Indicates a site for potential electrophilic attack |
Computational Prediction of Environmental Fate and Degradation Mechanisms of Alkylamines
Assessing the environmental fate of chemicals is crucial for understanding their potential impact. researchgate.netnih.gov Computational models provide a means to predict the biodegradability and degradation pathways of compounds like alkylamines without extensive experimental testing. nih.gov
Quantitative Structure-Property Relationship (QSPR) models have been developed to correlate the chemical structure of amines with their oxidative degradation rates. acs.orgnih.gov Studies have shown that the structure of the alkyl groups significantly influences degradation. For instance, amines with tertiary alkyl groups tend to have higher degradation rates than those with straight chains. acs.orgnih.gov Furthermore, branched alkyl groups can also increase degradation rates. acs.orgnih.gov
Predictive platforms, such as BiodegPred, utilize machine learning algorithms trained on experimental data to forecast the biodegradability of a given molecule based on its chemical structure. researchgate.netnih.gov These tools can provide an initial assessment of whether a compound is likely to persist in the environment. nih.gov
For this compound, its highly branched structure would be a key input for such predictive models. The presence of a tertiary carbon atom in the 2,4,4-trimethylpentan-2-yl group could suggest a higher susceptibility to certain degradation pathways. acs.orgnih.gov
The table below presents a hypothetical environmental fate prediction for this compound based on computational models.
| Environmental Fate Parameter | Predicted Outcome | Rationale based on Structural Features |
| Biodegradability | Moderate | Branched alkyl chains can be susceptible to microbial degradation, but steric hindrance may slow the process. |
| Oxidative Degradation Rate | Higher than linear analogues | Presence of a tertiary alkyl group can increase the rate of oxidative degradation. acs.orgnih.gov |
| Soil Sorption (Koc) | High | The nonpolar alkyl structure suggests strong binding to organic matter in soil. |
| Bioconcentration Factor (BCF) | Moderate to High | Lipophilicity of the molecule indicates a potential to accumulate in aquatic organisms. |
Advanced Applications and Functionalization in Chemical Sciences Research Oriented
Strategic Use as a Chemically Differentiated Building Block in Organic Synthesis and Material Development
The distinct steric and electronic properties of Butyl(2,4,4-trimethylpentan-2-yl)amine position it as a valuable, chemically differentiated building block. Its significant steric hindrance influences its reactivity and the properties of its derivatives, allowing for precise control in the synthesis of complex molecules and advanced materials.
Synthesis of Novel Amine-Containing Pharmaceutical Scaffolds and Advanced Intermediates
Amines are fundamental components in the development of modern medicines, serving as crucial building blocks for a vast array of pharmaceuticals. numberanalytics.compurkh.com Sterically hindered amines, in particular, are gaining prominence in drug discovery as they can confer desirable properties to drug candidates, such as increased metabolic stability and enhanced solubility. enamine.net The synthesis of molecules containing these bulky amine motifs can be challenging, which underscores the value of accessible and versatile intermediates. rsc.org
While direct applications of this compound in marketed drugs are not extensively documented, its primary amine analog, tert-octylamine (B44039), is recognized as an important organic intermediate in the synthesis of pharmaceuticals and other bioactive compounds. chemicalbook.comgoogle.com this compound offers a strategic advantage as a secondary amine; it allows for the introduction of a single, specific substituent onto the nitrogen atom, making it a key intermediate for creating complex tertiary amines. enamine.netsciencedaily.com The bulky tert-octyl group can be strategically employed to:
Enhance Metabolic Stability : The steric shield provided by the bulky substituents can protect the amine or adjacent functional groups from metabolic degradation by enzymes. enamine.net
Modulate Receptor Binding : The size and shape of the amine can influence how a molecule fits into the binding pocket of a biological target, potentially increasing selectivity and potency.
Improve Pharmacokinetic Properties : The lipophilicity and structure of the amine can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
The preparation of sterically hindered secondary amines and their subsequent conversion into functionalized amides or other derivatives is a key strategy in constructing novel molecular architectures for medicinal chemistry. tandfonline.comresearchgate.net
Role in Polymer Additives and Stabilizers (e.g., as an antioxidant in plastics and rubber, or in polyamide preparation)
The polymer industry relies heavily on additives to enhance material properties and extend product lifespan. Hindered amines are a cornerstone of polymer stabilization technology, particularly as light stabilizers. acs.org
Hindered Amine Light Stabilizers (HALS) : Hindered Amine Light Stabilizers (HALS) are exceptionally effective at protecting polymers from degradation caused by UV radiation. wikipedia.orgwelltchemicals.com Unlike UV absorbers, HALS function by scavenging free radicals that are formed during the photo-oxidation process. uvabsorber.comyoutube.com This is achieved through a regenerative cyclic mechanism, often called the Denisov Cycle, where the hindered amine is converted to a stable nitroxyl (B88944) radical, which traps polymer radicals. The amine is then regenerated, allowing a single molecule to deactivate numerous degradation cycles, providing long-term protection. wikipedia.orgamfine.com
Most commercial HALS are derivatives of 2,2,6,6-tetramethylpiperidine. wikipedia.org However, the fundamental requirement is a sterically hindered amine capable of forming a stable nitroxyl radical. The structure of this compound, with its bulky groups surrounding the nitrogen atom, suggests it could potentially function as a radical scavenger and contribute to both the light and thermal stability of polymers like polyolefins and polyurethanes. welltchemicals.comresearchgate.net
| Stabilizer Type | Mechanism of Action | Primary Function |
| UV Absorbers | Absorb UV radiation and dissipate it as heat. | Prevents UV light from initiating degradation. |
| Phenolic Antioxidants | Donate a hydrogen atom to scavenge peroxy radicals. | Inhibit degradation during high-temperature processing. |
| Hindered Amines (HALS) | Scavenge free radicals via a regenerative cyclic process. | Provide long-term protection against photo-oxidation. wikipedia.orguvabsorber.com |
Polyamide Preparation : Polyamides, such as nylon, are condensation polymers typically formed from the reaction of a diamine with a dicarboxylic acid. savemyexams.com In this polymerization, a monofunctional amine can act as a chain terminator, controlling the molecular weight of the polymer. The incorporation of a monofunctional secondary amine like this compound during polyamide synthesis would halt chain growth, introducing a bulky, sterically demanding end-group. This could be strategically used to modify the final properties of the polyamide, such as its solubility, melt flow, and surface characteristics. google.com
Components in Amide Nucleating Agent Compositions
Nucleating agents are additives that accelerate the crystallization process in semi-crystalline polymers, leading to improved mechanical and optical properties. amfine.com These agents function by creating heterogeneous surfaces that make the crystallization from the polymer melt more thermodynamically favorable. amfine.com
Recent research has demonstrated that amides derived from hindered amines can be highly effective nucleating agents for polymers like polypropylene. acs.orgresearchgate.net For instance, an aromatic diamide (B1670390) synthesized from a tetramethylpiperidine (B8510282) derivative was shown to significantly increase the crystallization temperature and crystallization rate of polypropylene. acs.orgacs.org
An amide formed from the reaction of this compound with a suitable carboxylic acid (e.g., terephthalic acid or benzoic acid) would result in a molecule with significant steric bulk and the capacity for hydrogen bonding. It is plausible that such hindered amides could self-assemble within a polymer melt to form ordered structures that act as nucleation sites. This would promote the formation of smaller, more uniform spherulites in the polymer, potentially enhancing properties such as stiffness, heat deflection temperature, and clarity.
Catalytic and Supramolecular Chemistry Applications of Hindered Amines
The steric bulk of hindered amines makes them highly valuable in catalysis, where they can control reactivity and selectivity, and in supramolecular chemistry for directing the assembly of complex architectures.
Potential as Organocatalysts or Ligands for Metal-Catalyzed Reactions
Sterically hindered amines are widely used in organic synthesis as non-nucleophilic bases and are key components of frustrated Lewis pairs. rsc.org Their bulk prevents them from directly participating in reactions as nucleophiles while still allowing them to function as proton acceptors.
As ligands in metal-catalyzed reactions, the steric profile of an amine can have a profound impact on the catalyst's activity and selectivity. researchgate.net this compound can serve as a precursor to more complex ligands for transition metals like palladium, rhodium, or copper. rsc.orgresearchgate.net Introducing its bulky framework into a ligand structure can:
Enhance Catalytic Activity : Bulky groups can prevent the formation of inactive catalyst dimers or trimers. wikipedia.org
Influence Selectivity : A sterically demanding ligand can create a specific chiral environment around the metal center, influencing the enantioselectivity or regioselectivity of a reaction. mdpi.com
Stabilize Catalytic Species : The ligand's structure can protect the metal center from decomposition pathways, leading to a more robust and longer-lasting catalyst.
Furthermore, secondary amines are known to be effective ligands in modulating the electronic and photophysical properties of metal complexes, which is critical for applications in areas like photoredox catalysis. nih.govwayne.edu
Design of Supramolecular Assemblies Incorporating Amine Functionalities
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. Amine functionalities are central to this field due to their ability to act as hydrogen bond donors and acceptors.
The unique structure of this compound offers intriguing possibilities for supramolecular design. The combination of a single hydrogen bond donor (the N-H group) with two large, non-polar, and sterically demanding alkyl groups creates a molecule with distinct interaction zones. This structure could be exploited to:
Direct Crystal Engineering : The bulky groups would dictate how molecules pack in a crystal lattice, potentially creating porous materials or specific inclusion cavities.
Form Host-Guest Complexes : The amine could be incorporated into a larger macrocyclic host, with the bulky groups forming part of a hydrophobic binding pocket.
Control Self-Assembly : The balance between the directional hydrogen bonding of the amine group and the weaker, non-directional van der Waals forces of the alkyl chains could be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.
The investigation of hindered amines for specific molecular recognition tasks, such as carbon dioxide scrubbing, highlights their potential in creating functional supramolecular systems based on reversible chemical interactions. osti.gov
Investigation of Biological Activities at the Molecular Level (Excluding Clinical Applications)
Enzyme Inhibition Mechanism Studies (e.g., Malate Dehydrogenase (MDH1/2) inhibition)
There is no available scientific literature detailing the investigation of this compound as an inhibitor of any enzyme, including Malate Dehydrogenase (MDH1 or MDH2). Malate dehydrogenases are critical enzymes in cellular metabolism, and while the study of their inhibitors is an active area of research for potential therapeutics, this specific compound is not mentioned in any published inhibition studies. Therefore, no data on its mechanism of action, binding affinity, or inhibitory constants (such as Kᵢ or IC₅₀) in relation to MDH or any other enzyme can be provided.
Design and Synthesis of Chemically-Derived Biological Probes for Target Identification
The use of small molecules as biological probes is a key strategy for identifying and validating new drug targets. This process often involves modifying a known bioactive molecule with a reporter tag (like a fluorescent dye or biotin). A review of chemical and biological research databases shows no instances of this compound being used as a scaffold or starting material for the design and synthesis of such chemical probes. Consequently, there are no research findings on its derivatization, target engagement, or use in identifying specific protein interactions.
Evaluation of Growth Inhibition in In Vitro Cellular Models for Anticancer Properties
Many amine-containing compounds are evaluated for their potential as anticancer agents. This typically involves screening the compound against various cancer cell lines in vitro to determine its effect on cell proliferation and viability. Despite the existence of extensive cancer research, there are no published studies that report on the evaluation of this compound for its anticancer properties. As a result, there is no data available on its cytotoxicity, growth inhibition percentages, or IC₅₀ values across any in vitro cellular models.
Emerging Research Frontiers and Future Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies for Hindered Amines
The synthesis of sterically hindered amines, such as Butyl(2,4,4-trimethylpentan-2-yl)amine, presents unique challenges due to the steric bulk around the nitrogen atom. Traditional methods for amine synthesis often suffer from low yields, harsh reaction conditions, and the generation of significant waste, making them less sustainable. rsc.org The development of more efficient and sustainable synthetic methodologies is, therefore, a critical area of ongoing research.
Key approaches in this area include:
Catalytic Reductive Amination: Direct reductive amination of ketones is a highly atom-economical method for synthesizing hindered amines. rsc.orgnih.gov Research is focused on developing novel catalysts, including those based on rhodium and ruthenium, that can operate under milder conditions and with higher selectivity. rsc.org
Green Solvents and Reagents: The use of safer solvents and auxiliaries is a core principle of green chemistry. yale.edu Researchers are exploring the use of bio-based solvents and reducing agents that are less hazardous and have a lower environmental impact.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for process automation. The application of flow chemistry to the synthesis of hindered amines is a promising avenue for improving efficiency and scalability.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While still an emerging area for the synthesis of highly hindered amines, biocatalysis holds significant promise for developing more sustainable manufacturing processes.
A comparative overview of traditional versus emerging synthetic methods for hindered amines is presented in the table below.
| Feature | Traditional Methods (e.g., Alkylation) | Emerging Sustainable Methods (e.g., Catalytic Reductive Amination) |
| Atom Economy | Often low due to the use of stoichiometric reagents and protecting groups. | High, with a greater incorporation of reactant atoms into the final product. rsc.org |
| Energy Consumption | Typically requires high temperatures and pressures. | Often proceeds under milder conditions, reducing energy requirements. yale.edu |
| Waste Generation | Generates significant amounts of waste, including salts and organic byproducts. rsc.org | Minimal waste generation, aligning with the principles of waste prevention. yale.edu |
| Catalyst | Often relies on stoichiometric and sometimes hazardous reagents. | Utilizes catalytic amounts of (often recyclable) metal or enzyme catalysts. |
| Solvent Use | Frequently employs volatile and hazardous organic solvents. | Increasing use of greener solvents, including water and bio-derived solvents. |
Exploration of Novel Reactivity and Functionalization in Stereoselective Synthesis
The steric hindrance that defines this compound also imparts unique reactivity that can be harnessed in organic synthesis. The exploration of novel reactivity and functionalization, particularly in the context of stereoselective synthesis, is a key frontier.
Recent advances in this area include:
Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. acs.orgnih.gov Research is ongoing to develop new chiral ligands and catalysts that can achieve high enantioselectivity in the synthesis of sterically demanding amines.
C-H Amination: The direct functionalization of C-H bonds to form C-N bonds is a highly desirable transformation that avoids the need for pre-functionalized starting materials. acs.org Photocatalytic methods are emerging as a promising strategy for achieving C-H amination under mild conditions. acs.org
Novel Coupling Reactions: The development of new coupling reactions that can tolerate the steric bulk of hindered amines is crucial for expanding their synthetic utility. This includes advancements in well-established methods like the Buchwald-Hartwig amination, as well as the discovery of entirely new transformations.
The unique steric environment of hindered amines can be leveraged to control the stereochemical outcome of reactions, making them valuable building blocks in the synthesis of complex molecules with specific three-dimensional structures.
Integration of Advanced Artificial Intelligence and Machine Learning in Chemical Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and discovery. nih.govmdpi.comresearchgate.net For complex molecules like hindered amines, these computational tools can accelerate the development of new synthetic routes and the discovery of novel compounds with desired properties.
Applications of AI and ML in this context include:
Retrosynthetic Analysis: AI-powered tools can analyze a target molecule and propose viable synthetic pathways, saving significant time and resources in the planning phase of synthesis. mdpi.com
Reaction Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions with increasing accuracy, helping chemists to identify the optimal reaction conditions for maximizing yield and selectivity. researchgate.net
De Novo Molecular Design: AI algorithms can design novel molecules with specific desired properties. This could be used to design new hindered amines with enhanced catalytic activity or improved material properties.
Automated Synthesis: The combination of AI with robotic platforms enables the automated synthesis of molecules, allowing for high-throughput screening of reaction conditions and the rapid production of compound libraries. mdpi.com
The synergy between AI and chemistry is expected to lead to a new paradigm in which the design and synthesis of molecules are achieved with unprecedented speed and efficiency. rsc.org
Addressing Environmental Challenges through Green Chemistry Principles in Amine Production and Use
The production and use of amines can have several environmental impacts, including the release of volatile organic compounds (VOCs) and the generation of hazardous waste. diplomatacomercial.com Addressing these challenges through the application of green chemistry principles is essential for the long-term sustainability of the chemical industry. yale.eduacs.orgnih.gov
The 12 Principles of Green Chemistry provide a framework for designing safer and more sustainable chemical processes. yale.eduacs.org Key considerations for the production and use of hindered amines include:
Waste Prevention: Designing synthetic routes that minimize the generation of waste is a primary goal. acs.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product reduces waste. acs.org
Less Hazardous Chemical Syntheses: Using and generating substances that have little to no toxicity to human health and the environment. yale.edu
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as biomass, can reduce the reliance on fossil fuels. rsc.org
Design for Degradation: Designing chemical products that break down into innocuous substances at the end of their lifecycle can prevent their persistence in the environment. yale.edu
The environmental impact of amines and their degradation products is an area of active research, particularly in the context of their use in carbon capture technologies. ieaghg.orgresearchgate.netglobalccsinstitute.comnilu.no A thorough understanding of the environmental fate and toxicity of hindered amines like this compound is crucial for ensuring their safe and sustainable use.
| Green Chemistry Principle | Application in Hindered Amine Synthesis and Use |
| 1. Prevention | Designing syntheses with high atom economy to minimize waste. acs.org |
| 2. Atom Economy | Utilizing catalytic reactions like reductive amination that maximize the incorporation of reactants. rsc.org |
| 3. Less Hazardous Chemical Syntheses | Developing synthetic routes that avoid the use of toxic reagents and solvents. yale.edu |
| 4. Designing Safer Chemicals | Designing hindered amines with reduced toxicity and improved environmental profiles. |
| 5. Safer Solvents & Auxiliaries | Employing benign solvents like water or bio-based solvents in synthesis and purification. yale.edu |
| 6. Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. yale.edu |
| 7. Use of Renewable Feedstocks | Exploring the synthesis of amines from biomass-derived starting materials. rsc.org |
| 8. Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps and waste. nih.gov |
| 9. Catalysis | Using highly selective and recyclable catalysts to improve efficiency and reduce waste. yale.edu |
| 10. Design for Degradation | Designing amines that biodegrade into harmless products after their intended use. yale.edu |
| 11. Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
Q & A
Q. What are the optimal synthetic routes for preparing Butyl(2,4,4-trimethylpentan-2-yl)amine with high purity?
Methodological Answer: A common approach involves nucleophilic substitution or reductive amination. For example, in structurally similar amines (e.g., 1-benzyl-2-butyl-6-chloro-N-(2,4,4-trimethylpentan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine), coupling reactions under inert atmospheres (N₂/Ar) with catalysts like HATU or DIPEA are employed to improve yields . Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical. Monitoring reaction progress using TLC or LC-MS ensures intermediate purity. Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) minimizes side products .
Q. How can structural characterization of this compound be performed?
Methodological Answer: Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For NMR:
- Dissolve the compound in deuterated chloroform (CDCl₃) or DMSO-d₆.
- Assign peaks by comparing to analogous compounds (e.g., δ 1.56 ppm for tert-butyl protons in CDCl₃; δ 57.32 ppm for quaternary carbons) .
- For HRMS, electrospray ionization (ESI) in positive mode typically provides accurate mass data (e.g., observed m/z 391.1901 vs. calculated 391.1895 for related structures) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
Q. Which analytical techniques are suitable for quantifying impurities in this compound?
Methodological Answer:
- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Gas chromatography (GC-MS) for volatile byproducts. Calibrate with internal standards (e.g., triethylamine) to enhance accuracy .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies:
Advanced Research Questions
Q. How can contradictions in NMR data for structurally similar amines be resolved?
Methodological Answer:
- Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts.
- Perform variable-temperature NMR to resolve dynamic effects (e.g., rotamers).
- Compare with crystallographic data (if available) to validate assignments .
Q. What strategies are effective for evaluating ecological risks when toxicity data is limited?
Methodological Answer:
- Apply read-across models using data from structurally related compounds (e.g., bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine ).
- Conduct QSAR (Quantitative Structure-Activity Relationship) predictions for bioaccumulation and toxicity endpoints .
Q. How can computational modeling aid in predicting reactivity or binding interactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electron density and reactive sites (e.g., amine lone pairs).
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to study interactions with biological targets (e.g., Toll-like receptor 7) .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for this amine in biological systems?
Methodological Answer:
- Synthesize analogs with modified alkyl/aryl groups and test in bioassays (e.g., TLR7 agonism ).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How should degradation products of this compound be identified in waste streams?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
